molecular formula C11H15NO2 B14859906 Ethyl (2,4-dimethylpyridin-3-YL)acetate

Ethyl (2,4-dimethylpyridin-3-YL)acetate

Cat. No.: B14859906
M. Wt: 193.24 g/mol
InChI Key: QXCPLJXEAXOVRX-UHFFFAOYSA-N
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Description

Ethyl (2,4-dimethylpyridin-3-YL)acetate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant aromas and are often used in fragrances and flavorings. This particular compound features a pyridine ring substituted with two methyl groups at positions 2 and 4, and an ethyl acetate group at position 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2,4-dimethylpyridin-3-YL)acetate typically involves the esterification of 2,4-dimethylpyridine-3-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of solid acid catalysts in these reactors can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2,4-dimethylpyridin-3-YL)acetate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to 2,4-dimethylpyridine-3-carboxylic acid and ethanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Hydrolysis: 2,4-dimethylpyridine-3-carboxylic acid and ethanol.

    Reduction: 2,4-dimethylpyridin-3-ylmethanol.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl (2,4-dimethylpyridin-3-YL)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.

    Industry: Utilized in the production of fragrances and flavorings due to its pleasant aroma.

Mechanism of Action

The mechanism of action of ethyl (2,4-dimethylpyridin-3-YL)acetate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but typically involve binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Ethyl (2,4-dimethylpyridin-3-YL)acetate can be compared to other esters and pyridine derivatives:

    Ethyl acetate: A simpler ester with a similar structure but lacking the pyridine ring. It is commonly used as a solvent.

    Mthis compound: Similar to this compound but with a methyl group instead of an ethyl group. It may have slightly different physical and chemical properties.

    2,4-Dimethylpyridine: The parent compound without the ester group. It is used as a precursor in various chemical syntheses.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

ethyl 2-(2,4-dimethylpyridin-3-yl)acetate

InChI

InChI=1S/C11H15NO2/c1-4-14-11(13)7-10-8(2)5-6-12-9(10)3/h5-6H,4,7H2,1-3H3

InChI Key

QXCPLJXEAXOVRX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(C=CN=C1C)C

Origin of Product

United States

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